molecular formula C15H13BrN4O B2845473 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile CAS No. 2380169-54-8

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2845473
CAS No.: 2380169-54-8
M. Wt: 345.2
InChI Key: TXYHZZFEMQPBRW-UHFFFAOYSA-N
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a bromopyridinyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyridine derivatives, followed by nucleophilic substitution reactions to introduce the pyrrolidinyl group. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or TBHP.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyridinyl group.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate or toluene.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of kinase inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
  • 3-(4-Bromopyridin-2-yl)propanenitrile
  • 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromopyridinyl and pyrrolidinyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c16-13-9-18-6-3-14(13)21-12-4-7-20(10-12)15-11(8-17)2-1-5-19-15/h1-3,5-6,9,12H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYHZZFEMQPBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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